2-Allyl-6-methylbenzaldehyde
Description
2-Allyl-6-methylbenzaldehyde (CAS: Not provided in evidence) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with an allyl (-CH₂CHCH₂) group at the 2-position and a methyl (-CH₃) group at the 6-position. This compound is structurally distinct due to the electron-donating allyl and methyl groups, which influence its reactivity, solubility, and applications in organic synthesis.
Properties
CAS No. |
179554-11-1 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.216 |
IUPAC Name |
2-methyl-6-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-3-5-10-7-4-6-9(2)11(10)8-12/h3-4,6-8H,1,5H2,2H3 |
InChI Key |
XNWGAMJBUFPQED-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CC=C)C=O |
Synonyms |
Benzaldehyde, 2-methyl-6-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Allyl-6-methylbenzaldehyde with structurally related benzaldehyde derivatives, leveraging available data from the provided evidence and general chemical principles:
Key Findings:
- Electronic Effects : The allyl group in 2-Allyl-6-methylbenzaldehyde introduces conjugation opportunities, unlike the hydroxyl group in salicylaldehyde, which dominates its acidity and metal-binding properties .
- Synthetic Utility : While salicylaldehyde is widely used in synthesizing heterocycles (e.g., Schiff bases), 2-Allyl-6-methylbenzaldehyde may favor allylation or Claisen rearrangements due to its substituents.
Limitations of Available Evidence
The provided evidence exclusively details salicylaldehyde, leaving critical gaps in direct data for 2-Allyl-6-methylbenzaldehyde. For instance:
- No experimental data (e.g., melting point, solubility) or spectroscopic signatures (IR, NMR) were available.
- Comparative studies with other allyl-substituted benzaldehydes (e.g., 2-Allyl-4-methoxybenzaldehyde) are absent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
